2-[(Carboxymethyl)thio]benzoic acid

Catalog No.
S661079
CAS No.
135-13-7
M.F
C9H8O4S
M. Wt
212.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Carboxymethyl)thio]benzoic acid

CAS Number

135-13-7

Product Name

2-[(Carboxymethyl)thio]benzoic acid

IUPAC Name

2-(carboxymethylsulfanyl)benzoic acid

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C9H8O4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

GMBZSYUPMWCDGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)O

2-[(Carboxymethyl)thio]benzoic acid, also known by its Chemical Abstracts Service (CAS) number 135-13-7, is an aromatic compound with the molecular formula C9H8O4SC_9H_8O_4S. It features a carboxymethylthio group attached to a benzoic acid structure, which contributes to its unique properties and reactivity. The compound is characterized by its white crystalline appearance and has a molecular weight of approximately 212.23 g/mol .

The chemical reactivity of 2-[(carboxymethyl)thio]benzoic acid is notable in various organic synthesis processes. It can undergo several key reactions:

  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters, which are valuable in organic chemistry.
  • Nitration: This compound has been used as a catalyst in nitration reactions, facilitating the introduction of nitro groups into aromatic systems .
  • Acylation: The reaction with acetic anhydride leads to the formation of acyl derivatives, producing acetic acid as a by-product .

These reactions highlight the functional groups' reactivity within the molecule, making it a versatile intermediate in organic synthesis.

Research indicates that 2-[(carboxymethyl)thio]benzoic acid exhibits various biological activities. Its derivatives have been investigated for potential antimicrobial and antifungal properties. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, suggesting that 2-[(carboxymethyl)thio]benzoic acid may possess bioactive characteristics worth exploring further in pharmacological contexts .

The synthesis of 2-[(carboxymethyl)thio]benzoic acid can be achieved through several methods:

  • Thioether Formation: This method involves the reaction of benzoic acid derivatives with chloroacetic acid in the presence of a base to introduce the carboxymethylthio group.
  • Direct Carboxymethylation: A more straightforward approach involves treating benzoic acid with sodium thiosulfate and chloroacetic acid under controlled conditions to yield the desired product.
  • Catalytic Methods: Utilizing nickel or other metal catalysts can enhance yields and selectivity during synthesis .

These methods emphasize flexibility and adaptability in synthesizing this compound.

2-[(Carboxymethyl)thio]benzoic acid finds applications across various fields:

  • Organic Synthesis: As an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: Used in specific catalytic processes such as nitration and acylation reactions.
  • Research: Employed in studies investigating the biological effects of sulfur-containing compounds on living organisms .

Interaction studies involving 2-[(carboxymethyl)thio]benzoic acid have focused on its potential binding affinities with various biological targets. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, indicating possible roles in drug design and development. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 2-[(carboxymethyl)thio]benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzenesulfonic AcidC6H6O3SC_6H_6O_3SContains a sulfonic group; used in dye synthesis
4-Hydroxybenzenesulfonic AcidC6H7O4SC_6H_7O_4SHydroxyl group enhances reactivity; used as a reagent
2-Mercaptobenzoic AcidC7H6O2SC_7H_6O2SContains a thiol group; important for metal chelation
3-Carboxybenzenesulfonic AcidC7H6O5SC_7H_6O5SSulfonate group increases solubility; used in analytical chemistry

Uniqueness of 2-[(Carboxymethyl)thio]benzoic Acid

What sets 2-[(carboxymethyl)thio]benzoic acid apart from these compounds is its specific combination of carboxylic acid and thioether functionalities, which grants it unique reactivity patterns and potential applications in both organic synthesis and biological research. Its ability to serve as both a catalyst and an intermediate makes it particularly valuable within chemical industries.

XLogP3

1.6

UNII

P2T1UOX9U3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

135-13-7

Wikipedia

Benzoic acid, (2-carboxymethylthio)-

Dates

Modify: 2023-08-15

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